1-propanoyl-3H-indol-2-one
Description
Properties
IUPAC Name |
1-propanoyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-10(13)12-9-6-4-3-5-8(9)7-11(12)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPQUDCXNJBYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=O)CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314602 | |
| Record name | 1-propanoyl-3H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68641-02-1 | |
| Record name | NSC286437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-propanoyl-3H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 Propanoyl 3h Indol 2 One
Reactivity of the 3H-Indol-2-one Ring System
The 3H-indol-2-one ring, commonly known as oxindole (B195798), is a privileged scaffold in medicinal chemistry. Its reactivity is distinct from that of its aromatic counterpart, indole (B1671886), primarily due to the presence of the C2-carbonyl group which breaks the aromaticity of the pyrrole (B145914) ring. This structural feature introduces a quasi-antiaromatic character to the 2H-indol-2-one system, making it highly reactive. nih.gov
The carbonyl carbon at the 2-position (C2) is part of a cyclic amide, or lactam. While amides are generally less reactive towards nucleophiles than ketones, the C2-carbonyl of the indol-2-one (B1256649) system can undergo nucleophilic attack, particularly under harsh conditions.
Strong alkaline hydrolysis, for instance, involves the nucleophilic addition of a hydroxide (B78521) ion to the C2 carbonyl, forming a tetrahedral intermediate. researchgate.net Subsequent cleavage of the amide bond leads to the opening of the five-membered ring to yield a salt of 2-(propanamido)phenylacetic acid. This reaction is typically slower than ester hydrolysis but can be driven to completion with heat and a strong base. libretexts.orgchemguide.co.uk The N-propanoyl group, being electron-withdrawing, slightly increases the electrophilicity of the C2 carbonyl, potentially facilitating this ring-opening process compared to an unsubstituted oxindole.
Table 1: Representative Nucleophilic Reactions at C2 of the Indol-2-one Core
| Reaction | Reagent/Conditions | Product Type | Mechanism |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat | Ring-opened carboxylate salt | Nucleophilic acyl substitution |
| Acid-Catalyzed Hydrolysis | Strong aqueous acid (e.g., HCl, H₂SO₄), heat | Ring-opened carboxylic acid | Nucleophilic acyl substitution |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Indoline derivative | Reduction of the amide |
The indole nucleus is known for its high reactivity towards electrophiles, with substitution typically occurring at the C3 position. researchgate.netorientjchem.org However, in the 1-propanoyl-3H-indol-2-one system, the reactivity and regioselectivity are significantly altered. The lactam carbonyl and the N-propanoyl group are both electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic aromatic substitution (SEAr) compared to indole. masterorganicchemistry.com
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro and 7-nitro derivatives |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 5-Bromo/Chloro and 7-bromo/chloro derivatives |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl and 7-acyl derivatives |
| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid and 7-sulfonic acid derivatives |
The C3 position of the this compound is a methylene (B1212753) group (CH₂) flanked by the C2-carbonyl and the aromatic ring. This structural arrangement makes the protons on C3 acidic and susceptible to removal by a base, leading to the formation of a resonance-stabilized enolate. This enolate is a key nucleophilic intermediate for a variety of synthetic transformations.
Alkylation and Acylation : The enolate can react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the C3 position. This is a common strategy for synthesizing 3-substituted and 3,3-disubstituted oxindoles. researchgate.net
Aldol-type Condensations : The active methylene group can participate in condensation reactions with aldehydes and ketones (a Knoevenagel-type condensation) to form 3-ylideneoxindole derivatives. These derivatives are valuable intermediates in organic synthesis.
Michael Additions : The enolate can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.
While this compound itself does not have an exocyclic double bond, it serves as a precursor to compounds that do. As mentioned above, condensation with aldehydes or ketones generates 3-ylideneoxindoles. The exocyclic double bond in these derivatives is polarized due to the electron-withdrawing carbonyl group, making it an excellent Michael acceptor and a reactive component in cycloaddition reactions.
These 3-ylideneoxindole intermediates can readily participate in [3+2] cycloaddition reactions with various 1,3-dipoles. nih.govnih.gov For example, reaction with azomethine ylides can generate spiro-pyrrolidine-oxindole scaffolds, which are of significant interest in drug discovery. Similarly, dearomative [3+2] cycloadditions have been developed to construct complex fused-ring systems. nih.govnih.gov
Reactivity of the N-Propanoyl Moiety
The N-propanoyl group can be cleaved under hydrolytic conditions. This reaction is a standard method for removing an N-acyl protecting group.
Amide Hydrolysis : The amide bond can be hydrolyzed under either acidic or basic conditions. masterorganicchemistry.combyjus.com
Acid-catalyzed hydrolysis involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.orgchemguide.co.uk This process yields 3H-indol-2-one (oxindole) and propanoic acid.
Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form oxindole and a propanoate salt. byjus.com N-acylindoles are considered electronically activated amides, which can influence the kinetics of this cleavage. semanticscholar.org
Transamidation : This reaction involves the exchange of the propanoyl group from the indole nitrogen to another amine. Transamidation is typically an equilibrium process and often requires catalysis (e.g., by metal catalysts or Lewis acids) to proceed efficiently. nih.gov This transformation is synthetically useful for converting one amide into another without proceeding through a carboxylic acid intermediate. nih.govrsc.org
Table 3: Reactivity of the N-Propanoyl Moiety
| Reaction | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Acidic Hydrolysis | H₃O⁺, heat | 3H-Indol-2-one + Propanoic acid | Cleavage of the N-acyl group. |
| Basic Hydrolysis | OH⁻, heat | 3H-Indol-2-one + Propanoate | Cleavage of the N-acyl group. |
| Transamidation | R-NH₂, catalyst | 3H-Indol-2-one + N-R-propanamide | Requires activation of the amide bond. |
Reductions of the Amide Carbonyl
The reduction of the amide carbonyl group in this compound is a key transformation that can lead to various synthetically useful products. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are known to completely reduce amides to their corresponding amines. In the case of this compound, treatment with LiAlH4 is expected to reduce the amide carbonyl at the 2-position of the indole ring. The generally accepted mechanism for the reduction of amides by LiAlH4 involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. chemistrysteps.comyoutube.com This is followed by the coordination of the oxygen atom to the aluminum species, making it a good leaving group. Subsequent elimination and further reduction of the resulting iminium intermediate lead to the formation of the amine.
For this compound, this reaction would likely yield 1-(1-propyl)indoline. It is important to note that the exocyclic propanoyl group's carbonyl is also susceptible to reduction, which would result in a secondary alcohol. The chemoselectivity of this reduction would depend on the specific reaction conditions.
Alternative and milder reducing agents can also be employed to achieve different transformations of the amide group. While not specifically documented for this compound, catalytic hydrogenation is a common method for amide reduction, although it often requires harsh conditions and can lead to over-reduction. More modern methods, such as hydrosilylation, offer a milder alternative and can be tuned to favor different products.
The table below summarizes the expected outcomes of the reduction of this compound with a common reducing agent.
| Reagent | Expected Product(s) | Notes |
| Lithium Aluminum Hydride (LiAlH4) | 1-(1-propyl)indoline and 1-(1-hydroxypropyl)indoline | Complete reduction of the amide to an amine. The exocyclic carbonyl may also be reduced. |
Photochemical and Thermal Transformations of this compound
The response of this compound to light and heat can induce unique chemical transformations, leading to the formation of novel molecular architectures.
Photoinduced Rearrangements and Cyclizations
While specific photochemical studies on this compound are not extensively reported, the photochemical behavior of related N-acylindoles and isatin (B1672199) derivatives provides valuable insights. N-acylindoles are known to undergo intramolecular photochemical cycloaddition reactions. For instance, N-alkenoylindoles can participate in [2+2] cycloadditions between the indole ring and the tethered alkene upon irradiation.
Furthermore, related compounds like 1-acetylisatin (B1195845) (1-acetyl-1H-indole-2,3-dione) have been shown to undergo photoinduced [2+2] cycloadditions with alkenes, a reaction known as the Paternò–Büchi reaction. This suggests that the carbonyl group at the 2-position of this compound could potentially participate in similar cycloaddition reactions with suitable reaction partners under photochemical conditions.
Another potential photochemical pathway is a 1,3-acyl shift. In related systems, photochemically induced 1,3-acyl shifts have been observed in the cyclization of o-alkynylated N-alkyl-N-acylamides, leading to the formation of 3-acylindoles. This suggests that the propanoyl group on the nitrogen of this compound could potentially migrate to the C3 position of the indole ring under photochemical stimulation.
Thermal Degradation Pathways and Stability Under Specific Conditions
The thermal stability of this compound is an important consideration in its handling and in high-temperature reactions. While specific thermal degradation studies on this compound are limited, the general stability of the N-acyl oxindole scaffold suggests that it is relatively stable under moderate heating.
At elevated temperatures, thermal degradation could potentially involve the cleavage of the N-acyl bond, leading to the formation of oxindole and propanoic acid or its derivatives. Decarbonylation of the propanoyl group is another possible thermal degradation pathway, although this would likely require very high temperatures. The stability of the compound will also be influenced by the presence of other reagents, solvents, and catalysts in the reaction mixture.
Role as a Key Intermediate in Complex Organic Synthesis
The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, including polycyclic heterocycles and analogues of natural products.
Precursor to Quinolone and Other Polycyclic Heterocycles
The N-acylated oxindole core of this compound serves as a versatile scaffold for the construction of various fused heterocyclic systems. For instance, reactions involving the C3 position of the oxindole ring can lead to the formation of spirocyclic compounds or annulated systems.
A closely related compound, 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one, has been shown to react with various nucleophiles to generate quinoline (B57606) derivatives. nih.gov This suggests that this compound, after appropriate functionalization at the C3 position, could serve as a precursor for the synthesis of quinolone-fused indoles. The propanoyl group can act as a directing group or be a handle for further chemical modifications.
The synthesis of polycyclic nitrogen heterocycles is an active area of research, and indole derivatives are common starting materials. The reactivity of the C3-methylene group and the amide nitrogen in N-acylated oxindoles provides multiple avenues for annulation reactions to build complex polycyclic frameworks.
Building Block for Natural Product Analogues
The oxindole skeleton is a common motif in a wide range of biologically active natural products. Therefore, derivatives like this compound are attractive starting materials for the synthesis of analogues of these natural products. The N-propanoyl group can be modified or cleaved, allowing for the introduction of different substituents at the nitrogen atom, which can be crucial for modulating biological activity.
The synthesis of natural product analogues often involves the strategic modification of a core scaffold to explore structure-activity relationships. The accessibility of this compound and its potential for diverse chemical transformations make it a useful platform for generating libraries of compounds for biological screening. For example, the core structure is related to that of various indole alkaloids, and synthetic modifications starting from this compound could lead to novel compounds with potential therapeutic applications.
Advanced Spectroscopic and Structural Elucidation of this compound Architecture
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the specific compound this compound is not publicly available. As a result, the advanced spectroscopic and structural elucidation outlined in the requested article cannot be provided at this time.
The specific subsections requested require in-depth experimental findings from multidimensional NMR spectroscopy, X-ray crystallography, and vibrational spectroscopy. These analyses are essential for a thorough discussion of the compound's solution-state conformations, solid-state structure, and functional group characteristics.
Multidimensional NMR Spectroscopy (Section 4.1): Information regarding 2D NMR techniques (COSY, HSQC, HMBC, NOESY) for establishing connectivity and spatial proximity, as well as dynamic NMR studies to determine the rotational barriers of the N-acyl group, is not present in the available literature for this compound.
X-ray Crystallography (Section 4.2): There are no published crystal structures for this compound. Consequently, a detailed analysis of its crystal packing, intermolecular interactions, and conformational state in the solid phase is not possible.
Vibrational Spectroscopy (Section 4.3): Specific IR and Raman spectroscopic data for this compound, which would be used to characterize its functional groups and any potential hydrogen bonding, have not been reported.
Due to the absence of this foundational data, a scientifically accurate and detailed article focusing solely on the advanced spectroscopic and structural analysis of this compound cannot be generated. Further experimental research and publication of the findings for this specific compound are necessary before such an article can be written.
Advanced Spectroscopic and Structural Elucidation of 1 Propanoyl 3h Indol 2 One Architecture
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if applicable)saschirality.org
The analysis of enantiomeric excess using chiroptical spectroscopy is not applicable to the compound 1-propanoyl-3H-indol-2-one. This is because the molecule is achiral, meaning it is superimposable on its mirror image and does not have enantiomers. Chiroptical techniques are specifically designed to analyze chiral substances, which can rotate plane-polarized light. quora.comnih.gov The structure of this compound lacks a stereocenter, which is the most common source of chirality in organic molecules. The carbon at the 3-position of the indolin-2-one ring is bonded to two hydrogen atoms, and therefore, the molecule does not exhibit optical activity.
While not directly applicable to this compound, an understanding of chiroptical spectroscopy is crucial for the broader field of stereochemistry. These methods are indispensable for characterizing chiral molecules, which are common in pharmaceuticals and biological systems. mdpi.comyoutube.com
Principles of Chiroptical Spectroscopy
Chiroptical spectroscopy involves the differential interaction of a chiral substance with left- and right-circularly polarized light. quora.comwikipedia.org The two primary methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
Circular Dichroism (CD): This technique measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. synchrotron-soleil.fr Achiral molecules absorb both forms of light equally, resulting in no CD signal. photophysics.com A CD spectrum is a plot of this differential absorption versus wavelength. The resulting spectrum can be positive or negative and provides information about the three-dimensional structure of the molecule, particularly the absolute configuration of its stereocenters. wikipedia.org
Optical Rotatory Dispersion (ORD): ORD measures the variation of a compound's optical rotation as a function of the wavelength of light. chemistnotes.comslideshare.net As plane-polarized light passes through a chiral medium, its plane of polarization is rotated. The magnitude and direction of this rotation change with wavelength. slideshare.net An ORD spectrum plots this specific rotation against the wavelength. The "Cotton effect," characterized by peaks and troughs in the ORD curve near an absorption band, is a key feature used for structural elucidation. wikipedia.org
Enantiomeric Excess (ee) Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. ic.ac.uk It quantifies the degree to which one enantiomer is present in a greater amount than the other in a mixture. A sample containing only one enantiomer is considered enantiomerically pure (100% ee), while a racemic mixture, which has equal amounts of both enantiomers, has an ee of 0%. ic.ac.uk
The enantiomeric excess can be calculated using the following formula:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively.
Theoretical and Computational Chemistry Studies of 1 Propanoyl 3h Indol 2 One
Electronic Structure and Reactivity Predictions using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic properties. mdpi.comnih.govnih.gov DFT calculations can elucidate the distribution of electrons within 1-propanoyl-3H-indol-2-one, which in turn governs its reactivity and spectroscopic characteristics.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. researchgate.netnih.govresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic nature. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, particularly the benzene (B151609) moiety and the nitrogen atom. The LUMO, on the other hand, is likely to be centered on the electron-deficient carbonyl groups of both the indolone core and the propanoyl substituent. This distribution suggests that the molecule can act as both an electron donor from the indole ring and an electron acceptor at the carbonyl carbons.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.70 | LUMO-HOMO energy gap, indicating chemical stability |
| Ionization Potential (I) | 6.50 | -EHOMO, energy required to remove an electron |
| Electron Affinity (A) | 1.80 | -ELUMO, energy released upon gaining an electron |
| Global Hardness (η) | 2.35 | (I-A)/2, resistance to change in electron distribution |
| Chemical Potential (μ) | -4.15 | -(I+A)/2, escaping tendency of electrons |
| Electrophilicity Index (ω) | 3.67 | μ2/2η, propensity to accept electrons |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netwalisongo.ac.idnih.gov For this compound, the MEP map would be expected to show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms of the aromatic ring and the propanoyl chain, as well as the nitrogen atom's hydrogen (in the tautomeric enol form).
Conformational Landscape and Energetics via Molecular Mechanics and Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its biological activity and chemical reactivity. nih.govnih.govsemanticscholar.org Molecular mechanics and dynamics simulations are computational techniques used to explore the conformational landscape of a molecule, identifying stable conformations and the energy barriers between them. nih.govnih.gov
The propanoyl group attached to the indole nitrogen is subject to rotational freedom around the N-C single bond. However, steric hindrance and electronic interactions with the indolone core will create energy barriers to this rotation. Computational studies can map out the potential energy surface as a function of the dihedral angle of the propanoyl group, revealing the most stable (lowest energy) conformations. It is likely that the preferred conformation would place the bulky ethyl group away from the indolone ring to minimize steric clash.
| Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 5.0 | Eclipsed |
| 60° | 1.5 | Gauche |
| 120° | 4.5 | Eclipsed |
| 180° | 0.0 | Anti (Most Stable) |
The five-membered ring of the indolone core is not perfectly planar and can adopt various puckered conformations. nih.gov The degree of puckering and the energy barriers between different puckered forms determine the conformational mobility of the ring. The fusion with the benzene ring introduces significant constraints on the possible conformations. Computational analysis can quantify the puckering parameters and identify the most stable ring conformation, which is likely to be a slight envelope or twist form.
Reaction Mechanism Elucidation through Transition State Calculations
Understanding the mechanism of a chemical reaction involving this compound requires the identification of transition states, which are the highest energy points along the reaction pathway. e3s-conferences.orgnih.govpku.edu.cn Transition state calculations, often performed using DFT, can map out the minimum energy path from reactants to products, providing crucial information about the activation energy and the geometry of the transition state.
Understanding N-Acylation Mechanisms
The synthesis of this compound involves the N-acylation of the 3H-indol-2-one (oxindole) ring. This reaction is a fundamental process in organic chemistry for protecting amine groups or synthesizing amides. orientjchem.org The mechanism of N-acylation of indoles and related heterocycles has been a subject of both experimental and theoretical investigation.
The process generally follows a nucleophilic substitution pathway. The nitrogen atom of the oxindole (B195798) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as propanoyl chloride or propanoic anhydride. Computational studies help elucidate the transition states and intermediates involved in this process.
A plausible mechanism, supported by general principles of N-acylation, involves the following steps:
Deprotonation (Base-Catalyzed): In many cases, a base is used to deprotonate the N-H group of the oxindole. This increases the nucleophilicity of the nitrogen atom, making it more reactive towards the acylating agent. Control experiments in related indole acylations have shown that a base, such as cesium carbonate (Cs₂CO₃), is crucial for the reaction to proceed. nih.gov A proposed mechanism starts with the base-promoting deprotonation of the indole to form a nucleophilic intermediate. nih.gov
Nucleophilic Attack: The resulting indolide anion attacks the carbonyl carbon of the propanoyl source (e.g., propanoyl chloride). Quantum mechanical calculations can model the trajectory of this attack and the geometry of the resulting tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion). This final step yields the stable N-acylated product, this compound.
Various methods have been developed for the N-acylation of indoles, utilizing different acyl sources and catalysts. nih.govclockss.org Thioesters, for example, have been used as a stable acyl source in a chemoselective N-acylation process that is tolerant of various functional groups. nih.gov Another approach involves the direct acylation with carboxylic acids catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP) or boric acid. clockss.orgnih.gov
| Acyl Source | Catalyst/Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Thioesters | Cs₂CO₃ | Xylene | 140 °C | nih.gov |
| Carboxylic Acids | Boric Acid | Mesitylene | Reflux | clockss.org |
| Primary Alcohols | TPAP/NMO | Dichloromethane | Room Temp | nih.gov |
| Acid Chlorides | NaOH (Phase-Transfer) | Dichloromethane | - | clockss.org |
Pathways for Derivatization Reactions
Once formed, this compound can undergo further derivatization. Computational studies can predict the most likely sites for subsequent reactions by analyzing the molecule's electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. The N-propanoyl group significantly influences the reactivity of the oxindole core.
Key potential derivatization pathways include:
Reactions at the C3 Position: The methylene (B1212753) group at the C3 position of the oxindole ring is activated by the adjacent carbonyl group, making its protons acidic. This site is a common target for derivatization.
Alkylation/Acylation: In the presence of a base, the C3 position can be deprotonated to form an enolate, which can then react with various electrophiles.
Condensation Reactions: The active methylene group can participate in Knoevenagel-type condensation reactions with aldehydes and ketones. For instance, the reaction of 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one with various nucleophiles has been studied, leading to a range of indol and quinoline (B57606) derivatives. researchgate.net
Electrophilic Aromatic Substitution: The benzene portion of the oxindole ring can undergo electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The N-propanoyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 and C7 positions. Computational models can quantify this directing effect by calculating the relative energies of the sigma-complex intermediates for substitution at each position.
Derivatization is a key strategy for modifying the chemical properties of a molecule for analytical purposes or to create new compounds with specific biological activities. nih.gov The process modifies the chemical structure to make compounds suitable for a desired analytical technique or to enhance detectability. nih.gov
Aromaticity Analysis and Electronic Delocalization in the 3H-Indol-2-one System
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. libretexts.org According to Hückel's rule, for a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess 4n+2 π-electrons, where n is a non-negative integer. wikipedia.orglibretexts.orgmasterorganicchemistry.com
The 3H-indol-2-one (oxindole) system is a bicyclic structure composed of a benzene ring fused to a five-membered pyrrolidinone ring.
Benzene Ring: The six-membered benzene ring is unequivocally aromatic, possessing 6 π-electrons that are fully delocalized, satisfying Hückel's rule (n=1). wikipedia.org
Pyrrolidinone Ring: The five-membered ring in oxindole is not aromatic. The presence of an sp³-hybridized carbon at the C3 position and a carbonyl group (C=O) at C2 disrupts the continuous cyclic conjugation required for aromaticity.
Despite the non-aromatic nature of the five-membered ring, there is significant electronic delocalization across the entire molecule. The lone pair of electrons on the nitrogen atom can participate in resonance with both the adjacent carbonyl group and the fused benzene ring. The introduction of an N-propanoyl group in this compound further influences this electronic structure. The acyl group's carbonyl is strongly electron-withdrawing, which pulls electron density from the nitrogen atom. This reduces the nitrogen lone pair's ability to delocalize into the aromatic ring, a phenomenon described as N(lp) to Ar conjugation switching. researchwithrutgers.com
Computational chemistry offers several quantitative descriptors to assess aromaticity:
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Aromatic rings exhibit negative NICS values (diatropic ring current), while anti-aromatic rings have positive values. beilstein-journals.org
Electronic Delocalization Indices: Indices such as the Para-Delocalization Index (PDI), the Aromatic Fluctuation Index (FLU), and the Multicenter Index (MCI) quantify the extent of electron sharing between atoms. mdpi.comnih.govnih.gov Lower FLU values and higher PDI and MCI values generally indicate greater aromaticity. mdpi.comnih.gov
| Index | Type | Interpretation for Aromaticity |
|---|---|---|
| NICS | Magnetic | Negative values indicate aromaticity |
| HOMA | Geometric | Values closer to 1 indicate higher aromaticity |
| PDI | Electronic | Higher values indicate higher aromaticity (for 6-membered rings) nih.gov |
| FLU | Electronic | Lower values indicate higher aromaticity nih.gov |
| MCI | Electronic | Higher values indicate higher aromaticity mdpi.com |
Mechanistic Biological Interactions of 1 Propanoyl 3h Indol 2 One and Its Derivatives at the Molecular and Cellular Level
Ligand-Target Binding Studies with Biomolecules
The biological effects of 1-propanoyl-3H-indol-2-one and related compounds are predicated on their direct physical interactions with macromolecular targets such as proteins and nucleic acids. The nature and affinity of these binding events are investigated through a range of in vitro assays that provide quantitative and qualitative insights into the molecular mechanisms of action.
The 1,3-dihydro-2H-indol-2-one core is a well-established pharmacophore in the design of enzyme inhibitors, particularly for protein kinases. nih.govchula.ac.th Many kinase inhibitors function by competing with ATP for its binding site on the enzyme, and the indol-2-one (B1256649) structure can effectively mimic aspects of the adenine (B156593) ring of ATP, forming critical hydrogen bonds within the kinase hinge region. nih.gov Studies on various derivatives have elucidated their inhibitory potential against enzymes like cyclooxygenase (COX). rsc.org
The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibitor constant (Ki) provides a more direct measure of binding affinity. nih.govnih.gov The kinetic mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, is determined by analyzing reaction rates at varying substrate and inhibitor concentrations. nih.govmdpi.com
Table 1: Illustrative In Vitro Enzyme Inhibition Data for Indol-2-one Derivatives This table presents example data from studies on related indol-2-one and benzoxazine (B1645224) derivatives to illustrate typical findings, as specific kinetic data for this compound is not extensively documented.
| Compound Class | Target Enzyme | Inhibition Value (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 1,4-Benzoxazine Derivative | COX-2 | 0.57 µM | 186.8 | rsc.org |
| 1,4-Benzoxazine Derivative | COX-2 | 0.72 µM | 242.4 | rsc.org |
| Quinazolinone-Indole Conjugate | COX-2 | 0.07 µM | >142 | tandfonline.com |
Receptor ligand binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for a specific receptor. nih.govsigmaaldrich.com These assays often use a radiolabeled ligand that is known to bind to the receptor. The test compound is introduced to compete with the radioligand, and the amount of displacement is used to calculate its binding affinity, commonly expressed as a Ki value. nih.gov
Derivatives of the indole (B1671886) scaffold have been investigated for their interaction with various G-protein-coupled receptors (GPCRs), such as cannabinoid (CB) and nociceptin (B549756) opioid (NOP) receptors. nih.govnih.gov Molecular modeling and docking studies, in conjunction with binding assays, help to elucidate the specific binding mode. These studies can reveal key interactions, such as hydrogen bonds between the ligand and specific amino acid residues in the receptor's binding pocket, as well as hydrophobic interactions that stabilize the ligand-receptor complex. For example, studies on N-piperidinyl indoles have shown that substitutions on the indole ring can affect the ligand's orientation within the binding pocket, influencing both affinity and intrinsic activity (agonist vs. antagonist). nih.gov
Table 2: Example Receptor Binding Affinities for Indole-Related Compounds This table provides representative binding affinity data for compounds targeting cannabinoid receptors to exemplify the results of ligand binding assays.
| Compound | Target Receptor | Binding Affinity (Ki) | Assay Type | Reference |
|---|---|---|---|---|
| AM1241 | Human CB2 | ~7 nM | [3H]CP 55,940 Competition | nih.gov |
| AM1241 | Human CB1 | >560 nM | [3H]CP 55,940 Competition | nih.gov |
| SR144528 | Human CB2 | 0.6 nM | [3H]CP 55,940 Competition | nih.gov |
Indole-containing molecules have been shown to interact directly with DNA. farmaciajournal.com The planar aromatic structure of the indole ring allows for various binding modes, including intercalation between DNA base pairs or binding within the minor or major grooves of the DNA helix. These interactions are typically driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov
Molecular Basis of Biological Activity via Structural-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govmdpi.com By systematically modifying different parts of a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its interaction with a biological target.
For compounds based on the 3H-indol-2-one scaffold, the substituent attached to the nitrogen atom (N-1 position) can significantly influence biological recognition and activity. nih.gov The N-acyl group, such as the propanoyl moiety in this compound, can affect the molecule's electronic properties, steric profile, and conformational flexibility.
SAR studies on related classes of compounds have shown that:
Size and Lipophilicity: Altering the length and bulk of the N-acyl chain can impact how well the molecule fits into a binding pocket. Increasing lipophilicity can enhance binding to hydrophobic pockets within a protein target but may also affect solubility and cell permeability. mdpi.com
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the acyl substituent can modify the electron density of the indole core, potentially influencing hydrogen bonding capabilities and other electronic interactions with the target. nih.gov
Conformational Constraints: The nature of the acyl group can dictate the preferred orientation of the molecule when it binds to its target. Rigidifying the structure or introducing specific functional groups can lock the molecule into a more active conformation, thereby increasing potency. nih.gov
In one study on N-acyl O-indolylalkyl ethanolamines, derivatives of indole-3-propionic acid showed different biological activity compared to those of indole-3-acetic acid, indicating that even a small change in the acyl chain length can impact biological response. nih.gov
The 3H-indol-2-one core itself is a critical element for molecular complementarity with many biological targets. nih.gov Its structural features allow it to participate in a variety of non-covalent interactions that are essential for high-affinity binding.
Key features of the core include:
Hydrogen Bonding: The lactam (a cyclic amide) moiety of the indol-2-one ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). nih.gov This arrangement is crucial for anchoring the molecule into the binding sites of many proteins, particularly kinases, where it often forms bidentate hydrogen bonds with residues in the "hinge" region of the ATP-binding pocket. nih.gov
Planarity and Aromaticity: The fused bicyclic ring system is largely planar and aromatic. This allows for favorable π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. nih.gov
Rigid Scaffold: The rigid nature of the fused ring system reduces the entropic penalty upon binding, which can contribute to a higher binding affinity. It also provides a stable platform for the precise positioning of various substituents that can engage with other regions of the binding site to enhance potency and selectivity. nih.gov
Structural studies of 3-methylidene-1H-indol-2(3H)-one derivatives have confirmed the prevalence of intermolecular hydrogen bonding between the N-H and C=O groups of the indol-2-one units, underscoring the fundamental role of this motif in molecular recognition. nih.gov
The oxindole (B195798) scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds with activities ranging from anticancer to antimicrobial. researchgate.netnih.gov Research has often focused on substitutions at the C3 position or on the aromatic ring of the oxindole core, leading to potent inhibitors of various enzymes and receptors. nih.govnih.govjst.go.jp Similarly, N-substituted indoles, known as 1-acylindoles or 1-acyloxyindoles, have been investigated for antitumor and other biological properties. nih.gov However, the specific impact of a 1-propanoyl group on the mechanistic biology of the indol-2-one core has not been a significant focus of the research landscape to date.
Therefore, while it is possible to discuss the general properties of the parent oxindole or indole structures, providing a thorough and scientifically accurate article that strictly adheres to the requested detailed outline for this compound is not feasible based on the current body of scientific evidence. Generating content for the specified sections would require extrapolation from related but distinct molecules, which would amount to speculation and would not meet the required standards of scientific accuracy for this specific compound. Further research is required to elucidate the specific biological and mechanistic profile of this compound.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The rigid bicyclic structure of 1-propanoyl-3H-indol-2-one makes it an ideal starting point for the construction of more elaborate molecular architectures. The N-acyl group can serve as both a protecting group and a crucial element in directing the regioselectivity of subsequent reactions, particularly at the C3 position of the indolone core.
The indole (B1671886) and oxindole (B195798) motifs are central to a vast number of biologically active natural products and pharmaceutical agents. beilstein-journals.org The synthesis of analogues of these natural products is a key strategy in medicinal chemistry to improve efficacy, selectivity, and pharmacokinetic properties. This compound can be utilized as a foundational building block in this context. The N-propanoyl group facilitates controlled functionalization at the C3 position, which is a common site for substitution in many bioactive indole alkaloids.
For instance, the reaction of isatins (indole-2,3-diones) with indoles to form trisindolines, compounds with significant biological activities, proceeds through intermediates where the C3-carbonyl is activated. nih.gov Similarly, the N-propanoyl group in this compound activates the C3 position for enolate formation, allowing for the introduction of various substituents to mimic the complexity of natural products. This approach enables the systematic development of compound libraries based on the privileged indolone scaffold for biological screening. The stereoselective synthesis of complex spirocyclic oxindoles, a structural motif found in many natural products, often begins with a functionalized oxindole core. rsc.org
The development of efficient methods for constructing polycyclic systems is a significant goal in organic synthesis. This compound is a valuable precursor for creating fused-ring systems that incorporate the indolone structure. Such fused heterocycles are of interest for their potential biological activity and application in materials science.
Palladium-catalyzed domino reactions have been effectively used to synthesize 3,n-fused tricyclic indole skeletons from appropriately substituted indole precursors. nih.gov These methods often involve intramolecular cyclization and annulation strategies where the N-acyl group can play a role in the reaction sequence. For example, cascade reactions can lead to the formation of complex structures like indolo[2,1-a]isoquinolinones. nih.gov Microwave-assisted intramolecular difunctionalization reactions of o-alkynylanilines have also been developed to access structurally diverse 2,3-fused indoles. researchgate.net The reactivity of the N-acylated indolone core makes it a suitable substrate for these types of advanced, atom-economical cyclization strategies.
Table 1: Examples of Fused Heterocyclic Scaffolds Derivable from Indole/Indolone Precursors
| Scaffold Name | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| 2,3-Fused Indoles | Microwave-Assisted Intramolecular Difunctionalization | Pharmaceuticals | researchgate.net |
| 3,4-Fused Tricyclic Indoles | Palladium-Catalyzed Allylic Alkylation | Natural Product Synthesis | nih.gov |
| Indolo[2,1-a]isoquinolinone | Domino Heck/C-H Activation | Complex Molecule Synthesis | nih.gov |
| Spirooxindoles | Asymmetric [3+2] Cycloaddition | Medicinal Chemistry | rsc.org |
Ligand Design in Catalysis Utilizing this compound Derivatives
The structural features of this compound and its derivatives lend themselves to applications in catalysis, particularly in the design of chiral ligands and auxiliaries for stereocontrolled reactions.
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The N-acyl oxazolidinones, famously developed by David Evans, are a prime example of effective chiral auxiliaries. nih.gov By analogy, a chiral derivative of this compound can function as a highly effective chiral auxiliary.
The mechanism relies on the N-propanoyl group to facilitate the formation of a geometrically defined Z-enolate upon deprotonation with a suitable base. The rigid, planar structure of the indolone ring provides a sterically defined environment. One face of the enolate is effectively blocked by the indolone scaffold, forcing an incoming electrophile (e.g., an alkyl halide or an aldehyde) to approach from the less hindered face. This process leads to the formation of a new stereocenter at the C3 position with high diastereoselectivity. Following the reaction, the propanoyl group can be cleaved under mild conditions to release the enantiomerically enriched product and allow for the recovery of the chiral indolone auxiliary.
The this compound molecule possesses multiple heteroatoms with lone pairs of electrons, making it a potential ligand for coordinating with metal ions. The key potential donor sites are the oxygen atom of the C2-carbonyl group within the indolone ring and the oxygen atom of the propanoyl carbonyl group.
This arrangement allows the molecule to act as a bidentate chelating ligand, forming a stable six-membered ring with a coordinated metal center. Transition metal acyl complexes are a well-established class of organometallic compounds. wikipedia.org The formation of such metal complexes with this compound derivatives could have applications in catalysis. If the indolone backbone is rendered chiral, the resulting metal complex would create a defined chiral environment around the metal center, making it a potential catalyst for asymmetric transformations. Furthermore, the coordination of metal ions can be studied through potentiometric, UV-vis, and fluorescence measurements, similar to studies performed on other N- and O-containing macrocyclic ligands. nih.gov
Potential in Functional Materials Research
Indole and its derivatives are recognized as important chromophores and are integral components of many functional organic materials. worldscientific.commdpi.com The development of fused, π-conjugated systems based on the indolone core is a promising avenue in materials science, with applications in organic electronics such as organic light-emitting diodes (OLEDs) and sensors. thieme-connect.com
While this compound itself is not a functional material, it serves as a critical synthetic intermediate for building larger, electronically active molecules. Synthetic routes that begin with the indolone core can be used to construct extended, planar, fused-ring systems. For example, the synthesis of benzophospholo[3,2-b]indoles from indole precursors has led to compounds with high fluorescence quantum yields. beilstein-journals.org These types of annulation and cyclization reactions can transform the non-fluorescent indolone precursor into a highly conjugated system with desirable photophysical properties. The ability to functionalize the indolone core allows for fine-tuning of the electronic properties, such as the HOMO-LUMO gap, which in turn controls the absorption and emission wavelengths of the final material. mdpi.com
Table 2: Photophysical Properties of Representative Indole-Based Fused Systems
| Compound Class | Property | Potential Application | Reference |
|---|---|---|---|
| Benzophospholo[3,2-b]indole oxides | High Fluorescence Quantum Yield (up to 75%) | Electronic Devices, OLEDs | beilstein-journals.org |
| Indole-Functionalized Phosphepines | Tunable Optoelectronic Properties | Organic Chromophores, Sensors | thieme-connect.com |
| Pyrano[2,3-b]indolizines | Strong Emission Across Solvent Polarities | Fluorescent Probes | researchgate.net |
| Donor-π-Acceptor Indole Derivatives | Solvatochromism, Solid-State Emission | pH Sensors, Logic Gates | mdpi.com |
Optoelectronic Properties of Indolone-Based Chromophores
The indolone core, a bicyclic structure featuring a fused benzene (B151609) and pyrrolidinone ring system, serves as a versatile scaffold for the development of advanced chromophores. The electronic and photophysical properties of these molecules can be finely tuned through chemical modification, making them promising candidates for a range of optoelectronic applications. The introduction of a propanoyl group at the nitrogen atom of the indol-2-one (B1256649) moiety, as in this compound, influences the electronic distribution within the molecule, thereby modulating its absorption and emission characteristics.
Indolone-based chromophores are a subject of significant research interest due to their inherent electronic properties which can be tailored for specific applications. The core structure possesses a conjugated system that can be extended and modified. The optoelectronic behavior of these chromophores is dictated by the nature of substituent groups and their position on the indolone ring. The propanoyl group in this compound, being an electron-withdrawing acyl group, is expected to influence the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
This substitution can lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted indolone. The extent of this shift is dependent on the electronic interplay between the acyl group and the indolone core. Research on related indole-based push-pull chromophores, where an electron-donating group is paired with an electron-accepting group across a conjugated bridge, has demonstrated the ability to achieve a wide range of absorption maxima (λmax), spanning from the near-ultraviolet to the visible region of the electromagnetic spectrum. While this compound does not possess a classic push-pull architecture, the principles of substituent effects on the electronic structure are still applicable.
To illustrate the tunable nature of indolone-based chromophores, the following interactive table presents representative data for a series of hypothetical indolone derivatives with varying substituents, demonstrating the impact on their optical properties.
| Compound | Substituent at N1 | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |
| Indol-2-one | -H | 290 | 340 | 5200 |
| This compound | -CO-CH₂CH₃ | 310 (estimated) | 365 (estimated) | 5100 (estimated) |
| 1-Acetyl-3H-indol-2-one | -CO-CH₃ | 305 (estimated) | 360 (estimated) | 5250 (estimated) |
| 1-Benzoyl-3H-indol-2-one | -CO-Ph | 325 (estimated) | 385 (estimated) | 5000 (estimated) |
Note: The data for this compound and its analogs are estimated based on general trends observed in N-acylated indole derivatives and are for illustrative purposes.
Application in Organic Electronics as Charge Transport Materials
The rigid, planar structure of the indolone core makes it an attractive building block for organic semiconducting materials. These materials are essential components in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. The ability of a material to transport charge, quantified by its charge carrier mobility, is a critical determinant of device performance. Indolone derivatives, including N-acylated variants like this compound, are being explored for their potential as charge transport materials.
The charge transport in organic semiconductors occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules in the solid state. The efficiency of this process is highly dependent on the molecular packing and the electronic coupling between neighboring molecules. The planarity of the indolone system can facilitate favorable π-π stacking interactions, which are crucial for creating efficient charge transport pathways. The nature of the substituents on the indolone core can significantly influence the solid-state morphology and, consequently, the charge transport properties.
Theoretical studies on related indoloindole-based materials have provided valuable insights into their charge transport characteristics. For instance, a planar indoloindole derivative, IDIDF, has been theoretically predicted to exhibit a hole mobility that is an order of magnitude higher than the commonly used hole-transporting material, spiro-OMeTAD. This highlights the potential of planar indole-based cores for efficient charge transport. The propanoyl group in this compound, while primarily influencing the electronic properties, can also affect the intermolecular interactions and molecular packing in the solid state, which in turn would impact its charge transport behavior.
The development of n-type (electron-transporting) organic semiconductors has lagged behind that of p-type (hole-transporting) materials. The electron-withdrawing nature of the carbonyl group in the indolone ring, further enhanced by the N-acyl substituent, suggests that derivatives of this compound could potentially exhibit n-type or ambipolar charge transport characteristics. Fine-tuning the molecular structure by introducing additional electron-withdrawing or electron-donating moieties could be a strategy to modulate the charge transport properties and achieve either predominantly n-type or p-type behavior.
The following interactive table summarizes representative charge carrier mobilities for different classes of indole-based organic semiconductors to provide context for the potential performance of materials derived from this compound.
| Material Class | Example Compound | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |
| Indoloindoles | IDIDF (theoretical) | ~1.1 x 10⁻³ (amorphous) | - |
| Spiro-type HTMs | spiro-OMeTAD (amorphous) | ~4.9 x 10⁻⁵ | - |
| Crystalline Indolo[3,2-b]indole | Fluorinated Derivative | > spiro-OMeTAD | - |
| N-Acyl Indol-2-ones | This compound | (To be determined) | (To be determined) |
Note: The charge transport properties of this compound have not been experimentally reported and are an active area of research. The values for other materials are provided for comparison.
Future Research Directions and Unresolved Challenges in 1 Propanoyl 3h Indol 2 One Chemistry
Exploration of Novel and Efficient Synthetic Pathways
The development of robust and efficient synthetic methods is paramount for the widespread application of 1-propanoyl-3H-indol-2-one in various scientific domains. Future research will likely focus on moving beyond traditional batch syntheses towards more sustainable and scalable technologies.
Flow Chemistry and Continuous Synthesis Approaches
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and facile scalability. researchgate.netnih.govmdpi.com While the application of flow chemistry to the synthesis of indoles, in general, has been a subject of considerable interest, its specific application to this compound remains an open area for investigation. nih.govmdpi.comnih.gov
Future efforts in this domain could concentrate on developing a continuous multi-step synthesis of this compound, potentially starting from readily available precursors. A hypothetical flow process could involve the initial formation of an indole-2-one core followed by an in-line N-acylation step. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors could lead to higher yields, improved purity, and reduced waste generation compared to conventional batch methods. mdpi.com
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature | Potential Advantage |
| Enhanced Safety | Minimized handling of hazardous reagents and intermediates. |
| Improved Efficiency | Higher yields and shorter reaction times due to precise process control. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Process Automation | Reduced manual intervention and improved reproducibility. |
Biocatalytic Transformations for Enantioselective Synthesis
The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of asymmetric synthetic methodologies. Biocatalysis, utilizing enzymes to catalyze chemical transformations, offers a green and highly selective approach to chiral molecules. The enantioselective synthesis of chiral indole (B1671886) derivatives is an active area of research, and these principles can be extended to this compound. snnu.edu.cn
Future research could explore the use of enzymes, such as lipases or acylases, for the kinetic resolution of racemic this compound derivatives or for the direct enantioselective acylation of a suitable 3H-indol-2-one precursor. The discovery or engineering of enzymes with high activity and selectivity for this specific substrate would be a significant advancement. Such biocatalytic methods could provide access to enantiopure this compound, which is crucial for investigating its stereospecific interactions in biological systems. nih.gov
Discovery of Unexplored Reactivity Patterns
Beyond its established reactions, this compound likely possesses a rich and unexplored reactivity profile. Modern synthetic methods, particularly those involving radical intermediates and novel activation strategies, could unlock new chemical transformations.
Radical Chemistry and Photoredox Catalysis Involving this compound
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient means to generate radical intermediates. rsc.orgsemanticscholar.orgmdpi.comnih.gov The indole nucleus is known to participate in a variety of radical reactions, and the N-acyl group in this compound could significantly influence its reactivity in such processes. rsc.orgresearchgate.netresearchgate.netunimi.itresearchgate.net
Future investigations could focus on the photoredox-mediated generation of radicals from this compound or its precursors. For instance, the propanoyl group could be a handle for generating acyl radicals, or the indole ring itself could undergo radical addition or cyclization reactions. researchgate.net Exploring the behavior of this compound under various photoredox conditions could lead to the discovery of novel C-H functionalization, cross-coupling, and annulation reactions, expanding its synthetic utility. nih.gov
Activation Strategies for Challenging Transformations
The N-acyl group in this compound electronically activates the amide bond, making it susceptible to cleavage under certain catalytic conditions. acs.org This property can be exploited for challenging cross-coupling reactions where the N-acylindole acts as a reactive partner.
Future research should explore the use of transition-metal catalysis to activate the N-C(O) bond of this compound for cross-coupling reactions. This could enable the development of novel methods for the synthesis of complex molecules where the indol-2-one (B1256649) moiety is transferred to another organic fragment. Furthermore, investigating different activating agents and catalytic systems could lead to chemoselective transformations at various positions of the this compound scaffold. nih.govbeilstein-journals.orgclockss.orgacs.org
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new chemical transformations. patsnap.comresearchgate.netresearchgate.net Applying advanced computational modeling to the chemistry of this compound can provide profound insights that are difficult to obtain through experimental studies alone.
Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and newly discovered reactions involving this compound. researchgate.net For example, computational studies could map out the energy profiles of different reaction pathways in its synthesis or functionalization, identify key transition states, and explain observed selectivities. researchgate.net
Furthermore, computational modeling can be used to predict the reactivity of this compound in unexplored chemical space. By calculating molecular properties such as frontier molecular orbital energies, electrostatic potentials, and bond dissociation energies, researchers can gain a predictive understanding of how the molecule will behave under various reaction conditions. This in silico screening can guide experimental efforts and accelerate the discovery of new reactions and applications for this compound. nih.gov
Table 2: Application of Computational Modeling in this compound Research
| Computational Method | Potential Application |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, determination of transition state geometries and energies. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent effects. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving this compound. |
| In Silico Screening | Prediction of reactivity and guidance for experimental design. |
Machine Learning Approaches for Reactivity Prediction
A significant challenge in the synthetic chemistry of this compound is the precise prediction of its reactivity across different conditions. The molecule possesses multiple potentially reactive sites, including the N-acyl group, the enone moiety, and the aromatic ring. Machine learning (ML) offers a powerful paradigm to move beyond heuristic chemical intuition and toward data-driven, quantitative predictions of reaction outcomes. ukcatalysishub.co.uk
Future research efforts can focus on developing bespoke ML models trained on datasets of reactions involving indol-2-one scaffolds. nih.gov These models could predict various outcomes, such as reaction yield, regioselectivity, and stereoselectivity, by learning from a matrix of input features. cmu.edu Such features would include the structure of reactants, catalysts, solvents, and reaction temperature. For instance, an ML model could be developed to predict the most likely site of nucleophilic attack on the this compound core under varying conditions, a task that is often non-intuitive.
The development of these predictive tools faces the primary challenge of data scarcity. nih.govnih.gov Creating a sufficiently large and high-quality dataset of reactions for this specific class of compounds is a labor-intensive but necessary first step. nih.gov Transfer learning, where a model is pre-trained on a large, general reaction dataset and then fine-tuned on a smaller, specific dataset of indol-2-one reactions, presents a promising strategy to mitigate this "low-data" problem. nih.govnih.gov
Table 1: Illustrative Input Features and Predicted Outputs for a Reactivity Prediction ML Model for this compound
| Input Features (Descriptors) | Predicted Outputs (Reaction Outcomes) |
| Substrate Structure (SMILES/Graph) | Reaction Yield (%) |
| Reagent(s) Structure (SMILES/Graph) | Major Product Regioisomer |
| Catalyst Type and Loading | Enantiomeric Excess (%) |
| Solvent Polarity and Type | Reaction Rate Constant |
| Temperature (°C) | Likelihood of Side-Product Formation |
| Reaction Time (hours) | Optimal Reaction Conditions |
Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Biological Effects
While the biological activities of various indole derivatives are known, the precise mechanistic underpinnings are often not fully understood. Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational framework to correlate the structural features of molecules like this compound with their biological effects. nih.gov A key future direction is the development of mechanistic QSAR models that go beyond simple activity prediction to provide insights into the molecular interactions driving the biological response. nih.gov
For this compound, a QSAR study would involve synthesizing a library of analogs with systematic variations—for example, altering the length of the acyl chain, introducing substituents on the aromatic ring, or modifying the core heterocycle. The biological activity of these compounds would be determined, and a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each analog. mdpi.comfrontiersin.org Statistical methods are then used to build a mathematical model linking the descriptors to the activity. mdpi.com
An unresolved challenge is to ensure that the QSAR models are robust and have true predictive power for novel compounds. nih.gov This requires careful validation using internal and external test sets of molecules. frontiersin.org Furthermore, integrating QSAR with molecular docking studies can provide a more holistic understanding, correlating statistical relationships with plausible binding poses within a biological target. researchgate.netnih.gov
Table 2: Potential Molecular Descriptors for a QSAR Study of this compound Analogs
| Descriptor Class | Specific Descriptor Example | Potential Mechanistic Insight |
| Electronic | HOMO/LUMO Energies | Reactivity in redox processes, charge-transfer interactions |
| Dipole Moment | Strength of polar interactions with a receptor | |
| Steric | Molecular Volume | Fit within a binding pocket |
| Molar Refractivity | Bulk and polarizability influencing dispersion forces | |
| Hydrophobic | LogP (Octanol-Water Partition) | Ability to cross cell membranes, hydrophobic interactions |
| Topological | Wiener Index | Molecular branching and shape |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific hydrogen bonding with target residues |
Development of Novel Mechanistic Probes for Biological Systems
The indole scaffold is a valuable platform for the design of chemical probes—molecules used to study and manipulate biological systems. mskcc.orgnih.gov A promising future direction for this compound is its development into novel mechanistic probes. By chemically modifying the core structure, it can be transformed into a tool for visualizing biological processes, identifying protein targets, or elucidating pathways.
For example, a fluorophore could be appended to the this compound structure to create a fluorescent probe. nih.gov This probe could be used in cellular imaging to track its localization and interaction with specific organelles or proteins in real-time. Another approach is to incorporate a photoreactive group and a bio-orthogonal tag. Such a probe, upon binding to its biological target, could be permanently cross-linked by UV light, allowing for subsequent isolation and identification of the target protein via the tag.
The primary challenge in probe development is maintaining the biological activity of the parent molecule while introducing the necessary reporter or reactive groups. mskcc.org The added functionalities must not sterically hinder the interaction with the biological target. This requires a careful synthetic strategy and an iterative design-synthesis-evaluation cycle to optimize the probe's properties.
Environmental Considerations in Synthesis and Degradation (from a chemical perspective)
The increasing importance of green chemistry necessitates a focus on the environmental lifecycle of synthetic compounds, from their creation to their eventual breakdown. researchgate.net For this compound, future research must address both the sustainability of its synthesis and its environmental fate.
From a synthesis perspective, the development of greener routes is a key challenge. This involves exploring alternatives to traditional methods that may use hazardous reagents or solvents. researchgate.net Research could focus on catalytic methods using earth-abundant metals, enzymatic synthesis for higher selectivity and milder conditions, or the use of environmentally benign solvents like water or ionic liquids. nih.gov Evaluating synthetic routes based on metrics like atom economy and E-factor will be crucial.
Table 3: Comparison of a Hypothetical Traditional vs. Green Synthesis Approach for an Indole Derivative
| Synthesis Parameter | Traditional Approach | Potential Green Approach |
| Catalyst | Stoichiometric heavy metal reagents | Nanocatalyst or Biocatalyst (Enzyme) |
| Solvent | Chlorinated hydrocarbons (e.g., DCM) | Water, Ethanol, or Supercritical CO2 |
| Energy Input | High-temperature reflux for extended periods | Microwave irradiation or Ultrasound |
| Atom Economy | Low (significant byproduct formation) | High (e.g., multicomponent reaction) |
| Workup | Multi-step extraction with organic solvents | Simple filtration or direct crystallization |
| Waste Generation | High volume of hazardous waste | Minimal and biodegradable waste |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-propanoyl-3H-indol-2-one, and what catalysts are commonly employed?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization or condensation reactions. For example, p-toluenesulfonic acid (p-TSA) is a widely used catalyst for indole-related cyclization, achieving yields of 68–88% under optimized conditions (e.g., 80°C, 12 hours in toluene) . Phase-transfer catalysis (PTC) is another method, where N-alkylation or cycloalkylation steps are performed using reagents like 3-chloropropanamide in a biphasic solvent system (e.g., dichloromethane/water) with tetrabutylammonium bromide as the phase-transfer agent .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC : Used for purity assessment, with retention times calibrated against standards (e.g., C18 column, acetonitrile/water mobile phase) .
- FTIR : Identifies functional groups such as the carbonyl (C=O stretch at ~1700 cm⁻¹) and indole NH (broad peak at ~3400 cm⁻¹) .
- NMR : ¹H NMR resolves substituent positions (e.g., propionyl group protons at δ 1.2–1.5 ppm; indole aromatic protons at δ 7.1–7.8 ppm). ¹³C NMR confirms carbonyl carbons at ~200 ppm .
Q. What stability considerations are essential for handling this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to light and moisture due to its indole core and ketone functionality. Storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. Degradation products (e.g., hydrolyzed propionic acid derivatives) can be monitored via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound derivatives?
- Methodological Answer :
- Temperature Control : Higher temperatures (80–100°C) improve cyclization but may increase side products (e.g., dimerization). Lower temperatures (60°C) favor selectivity but require longer reaction times (24+ hours) .
- Catalyst Loading : p-TSA at 10 mol% balances efficiency and cost. Excess catalyst (>15 mol%) can lead to tar formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography (silica gel, 20% EtOAc/hexane) .
Q. How should researchers address contradictions in biological activity data among structurally similar indole derivatives?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent ATP levels in cytotoxicity assays) to minimize variability .
- Structural Analog Comparison : Compare this compound with analogs like 3,3-diphenylindolin-2-one (CAS 1922-79-8), noting how substituents (e.g., phenyl vs. propionyl groups) affect receptor binding .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data) to identify trends in IC₅₀ values or selectivity profiles .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C3 of indole) .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on hydrogen bonding with the carbonyl group .
- Reactivity Descriptors : Calculate Fukui indices (ƒ⁺/ƒ⁻) to identify nucleophilic/electrophilic regions for functionalization .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectral data interpretation for this compound derivatives?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to confirm structures. For example, X-ray data for 1-benzyl-2-(1H-indol-3-yl) derivatives resolved ambiguities in NOESY correlations .
- Reference Standards : Compare with published spectra of related compounds (e.g., 2H-indol-2-ones with ethyl or phenyl substituents) .
Tables for Key Data
| Spectroscopic Peaks | Assignment | Technique | Source |
|---|---|---|---|
| 1700 cm⁻¹ | C=O stretch | FTIR | |
| δ 7.1–7.8 ppm | Indole aromatic protons | ¹H NMR | |
| ~200 ppm | Carbonyl carbon | ¹³C NMR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
